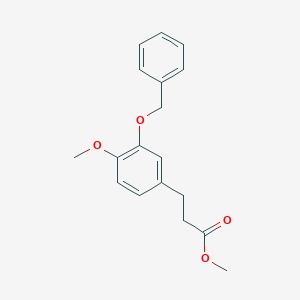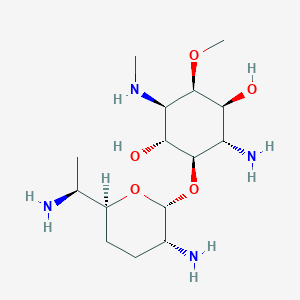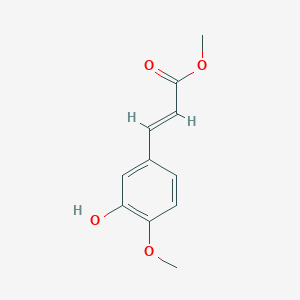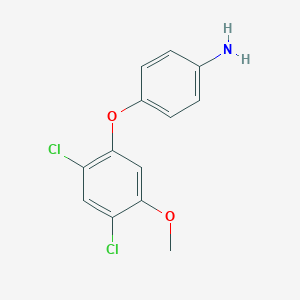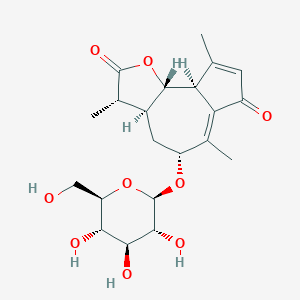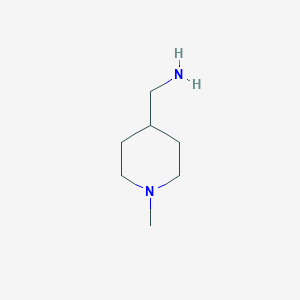
(1-Methylpiperidin-4-yl)methanamine
Overview
Description
“(1-Methylpiperidin-4-yl)methanamine” is a chemical compound with the molecular formula C7H16N2 and a molecular weight of 128.22 . It is also known by other names such as “(1-Methyl-4-piperidinyl)methanamine” and "4-Aminomethyl-1-methylpiperidine" .
Synthesis Analysis
This compound is used as a reagent in the synthesis of novel indole-carboxamides, which are inhibitors of neurotropic alphavirus . The synthesis process involves the use of distilled water, aqueous sodium hydroxide, and other chemicals.Molecular Structure Analysis
The molecular structure of “(1-Methylpiperidin-4-yl)methanamine” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and a methyl group attached to it .Chemical Reactions Analysis
As a reagent, “(1-Methylpiperidin-4-yl)methanamine” is involved in the synthesis of novel indole-carboxamides . The specifics of its reactions would depend on the other reactants and conditions of the synthesis.Physical And Chemical Properties Analysis
“(1-Methylpiperidin-4-yl)methanamine” is a liquid at 20°C . It has a boiling point of 81°C at 20 mmHg and a flash point of 50°C . It should be stored under inert gas and away from air as it is air sensitive .Scientific Research Applications
Synthesis of Novel Indole-Carboxamides
“(1-Methylpiperidin-4-yl)methanamine” is used as a reagent in the synthesis of novel indole-carboxamides . These compounds have shown potential in inhibiting neurotropic alphaviruses .
Anticancer Research
This compound has been used in the development of new anticancer agents . Specifically, compounds with 1-methylpiperidin-4-yl groups have shown excellent antiproliferative activities against various cancer cell lines . For instance, compounds 9b and 9d showed greatly excellent activity against MCF7 and PC3 cell lines, with IC50 values even less than 3 μM .
Development of Urea Derivatives
“(1-Methylpiperidin-4-yl)methanamine” has been used in the synthesis of N-aryl-N’-arylmethylurea derivatives . These derivatives have shown promising results in anticancer research .
Molecular Hybridization
This compound has been used in molecular hybridization studies . This strategy involves the combination of different pharmacophoric features from various bioactive compounds to create a new compound with enhanced biological activity .
Cell Cycle Analysis
Compounds synthesized using “(1-Methylpiperidin-4-yl)methanamine” have been used in cell cycle analysis studies . This helps in understanding the mechanism of action of these compounds in cancer cells .
Drug Resistance Studies
The use of “(1-Methylpiperidin-4-yl)methanamine” in the synthesis of anticancer agents has also contributed to the study of drug resistance in cancer treatment . This is particularly important in the development of targeted drugs, which are prone to drug resistance problems with prolonged administration time .
Mechanism of Action
Target of Action
It is used as a reagent in the synthesis of novel indole-carboxamides, which are inhibitors of neurotropic alphavirus .
Mode of Action
As a reagent, it likely interacts with other compounds to form novel indole-carboxamides
Biochemical Pathways
It’s known that the compound is involved in the synthesis of indole-carboxamides, which inhibit neurotropic alphavirus . The downstream effects of this inhibition would depend on the specific role of the virus in the biochemical pathway.
Result of Action
As a reagent in the synthesis of indole-carboxamides, it contributes to the formation of these compounds, which have been shown to inhibit neurotropic alphavirus .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1-methylpiperidin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-9-4-2-7(6-8)3-5-9/h7H,2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTPSAZJSOQXHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50221708 | |
| Record name | 1-Methylpiperidine-4-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50221708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methylpiperidin-4-yl)methanamine | |
CAS RN |
7149-42-0 | |
| Record name | (1-Methylpiperidin-4-yl)methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7149-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylpiperidine-4-methylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7149-42-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72092 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methylpiperidine-4-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50221708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylpiperidine-4-methylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.707 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Cyano-2-[2-[[8-(2,6-difluorophenyl)-4-(4-fluoro-2-methylphenyl)-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]ethyl]guanidine](/img/structure/B49046.png)
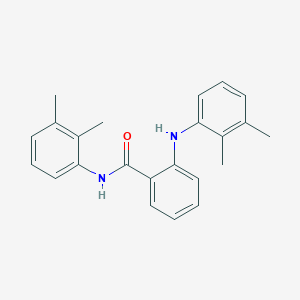
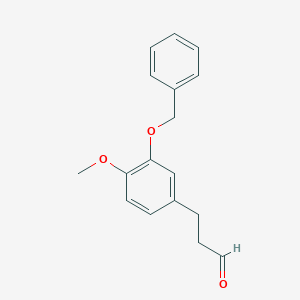
![Methyl 2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate](/img/structure/B49049.png)



